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Abstract
TL-895 is an investigational, orally bioavailable, second-generation irreversible inhibitor of

Bruton's tyrosine kinase (BTK).[1][2][3][4] As a covalent inhibitor, it forms a permanent bond

with its target, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway,

which is crucial for the proliferation and survival of B-cells.[5][6] This technical guide provides a

comprehensive overview of the preclinical target profile, off-target effects, and associated

methodologies for TL-895, designed to inform further research and development.

Target Profile and Mechanism of Action
TL-895 is designed to selectively target Bruton's tyrosine kinase, a non-receptor tyrosine

kinase that is a critical component of the B-cell receptor signaling pathway.[3][7] The primary

mechanism of action for TL-895 is the irreversible covalent modification of the cysteine residue

at position 481 (Cys481) within the ATP-binding site of BTK.[5][6] This covalent bond leads to

the sustained inactivation of BTK, thereby blocking downstream signaling pathways that are

essential for B-cell proliferation, survival, and activation.[3][5] Dysregulation of BTK signaling is

a known driver in various B-cell malignancies, making it a key therapeutic target.[6]

The inhibition of BTK by TL-895 disrupts the signaling cascade that includes key downstream

effectors, ultimately impacting cell adhesion, migration, and the production of pro-inflammatory
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cytokines.[8] This targeted approach is the foundation of its therapeutic potential in

hematological cancers and inflammatory diseases.[1][9]

Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of

intervention for TL-895.
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Caption: BTK Signaling Pathway and TL-895 Inhibition.
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Quantitative Analysis of On-Target and Off-Target
Activities
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. TL-895 has

been characterized through various biochemical and cellular assays to determine its potency

against its intended target, BTK, and its activity against a panel of other kinases.

Table 1: Biochemical Potency of TL-895 Against On-
Target and Key Off-Target Kinases

Kinase Target Assay Type IC50 (nM) Reference

BTK Biochemical 1.5 - 4.9 [2][8][10]

BTK HotSpot Kinase Assay 3.02 [4][11]

BMX HotSpot Kinase Assay 0.53 [4][11]

BLK Biochemical 10-39 [12]

ERBB4 Biochemical 10-39 [12]

TEC Biochemical 10-39 [12]

TXK Biochemical 10-39 [12]

Table 2: Cellular Target Engagement of TL-895
Kinase Target Assay Type Cell Line EC50 (nM) Reference

BTK BRET Assay HEK293 6.8 [4][11]

BMX BRET Assay HEK293 1.6 [4][11]

BRET: Bioluminescence Resonance Energy Transfer

Notably, TL-895 demonstrates potent inhibition of BMX (Bone Marrow X-linked kinase), another

member of the Tec family of kinases, with even greater potency than for BTK in biochemical

assays.[4][5][11] It also shows moderate activity against other Tec family kinases and the

receptor tyrosine kinase ERBB4.[5] Importantly, TL-895 exhibits minimal to no inhibition of CSK
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and EGFR, which are known off-targets of the first-generation BTK inhibitor, ibrutinib,

suggesting a more favorable selectivity profile.[5]

Experimental Protocols
This section provides an overview of the methodologies used to characterize the target profile

and off-target effects of TL-895.

Kinome-Wide Selectivity Profiling (KINOMEscan)
Objective: To assess the selectivity of TL-895 across a broad range of human kinases.

Methodology:

Assay Principle: The KINOMEscan™ platform (DiscoverX) is a competition binding assay.

The kinase of interest is tagged with a DNA tag, and an immobilized, active-site directed

ligand is used as a competitor. The amount of kinase that binds to the immobilized ligand is

measured by qPCR of the DNA tag. The effect of a test compound is determined by its ability

to compete with the immobilized ligand for binding to the kinase.

Procedure:

A panel of 403 non-mutant human kinases was used for the screen.

TL-895 was tested at a concentration of 500 nM.

The percentage of the kinase that is bound to the immobilized ligand in the presence of

the test compound is measured, relative to a DMSO control.

Results are reported as "% Control", where a lower percentage indicates stronger binding

of the test compound to the kinase.

In Vitro Kinase Inhibition Assay (HotSpot Assay)
Objective: To determine the IC50 of TL-895 against specific kinases in a biochemical assay.

Methodology:
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Assay Principle: This is a radiometric assay that measures the incorporation of radiolabeled

phosphate from [γ-³³P]-ATP into a peptide or protein substrate by the kinase.

Procedure:

The kinase reaction is performed in a buffer containing purified recombinant kinase (e.g.,

BTK, BMX), a suitable peptide substrate, and Mg/ATP.

TL-895 is serially diluted and added to the reaction mixture.

The reaction is initiated by the addition of [γ-³³P]-ATP.

After incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is

captured on a filter membrane.

The amount of incorporated radioactivity is quantified using a scintillation counter.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular Target Engagement (NanoBRET Assay)
Objective: To quantify the binding of TL-895 to its target kinases within living cells.

Methodology:

Assay Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay

measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently

labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase

will compete with the tracer, leading to a decrease in the BRET signal.

Procedure:

HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest

(e.g., BTK or BMX) fused to NanoLuc® luciferase.

The transfected cells are plated in a 96-well plate.
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A cell-permeable NanoBRET™ tracer is added to the cells, followed by the addition of

serially diluted TL-895.

The NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to

donor emission) is measured using a plate reader.

EC50 values are determined from the dose-response curve.

Cell Preparation Assay Data Analysis

Transfect HEK293 cells
with Kinase-NanoLuc® plasmid

Plate transfected cells
in 96-well plate Add fluorescent tracer Add serially diluted TL-895 Add NanoLuc® substrate Measure BRET signal Calculate EC50

Inoculate immunocompromised mice
with B-cell lymphoma cells

Monitor tumor growth

Randomize mice into
treatment and control groups

Administer TL-895 (oral gavage)
or vehicle daily

Measure tumor volume and
body weight regularly

Endpoint: Analyze tumors
and assess efficacy
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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